Cell Death Induction in TNBC Models vs. Venetoclax
BFC1108 functions as a Bcl-2 functional converter rather than a conventional Bcl-2 inhibitor, inducing a conformational change that exposes the BH3 domain of Bcl-2 and converts it into a pro-apoptotic protein [1]. In contrast, conventional inhibitors such as ABT-737 and venetoclax (ABT-199) function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family members to prevent sequestration of pro-apoptotic proteins, without converting Bcl-2 itself into a pro-apoptotic entity [2].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Functional conversion: induces conformational change exposing Bcl-2 BH3 domain, converting Bcl-2 to pro-apoptotic protein |
| Comparator Or Baseline | ABT-737/venetoclax class: competitive inhibition at BH3-binding groove; Bcl-2 remains anti-apoptotic |
| Quantified Difference | Qualitative mechanistic distinction; BFC1108 uniquely converts Bcl-2 function rather than inhibiting binding |
| Conditions | Biochemical and cellular assays; structural analysis by molecular docking and microsecond-scale MD simulations |
Why This Matters
This mechanistic distinction is procurement-critical because BFC1108 enables research into functional conversion pharmacology that is inaccessible with inhibitor-class compounds.
- [1] Kopparapu PR, Pearce MC, Löhr CV, Duong C, Jang HS, Tyavanagimatt S, O'Donnell EF, Nakshatri H, Kolluri SK. Identification and Characterization of a Small Molecule Bcl-2 Functional Converter. Cancer Res Commun. 2024 Mar 4;4(3):634-644. doi: 10.1158/2767-9764.CRC-22-0526. View Source
- [2] Souers AJ, Leverson JD, Boghaert ER, et al. ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nat Med. 2013;19(2):202-208. View Source
